1-(4-Isothiocyanatobenzyl)diethylenetriaminepentaacetic acid
Overview
Description
Benzyl-diethylenetriaminepentaacetic acid (Bz-DTPA) is a bifunctional chelating agent widely used in various scientific fields. It is known for its ability to form stable complexes with metal ions, making it valuable in applications such as radiopharmaceuticals, environmental monitoring, and analytical chemistry.
Mechanism of Action
Target of Action
The primary target of BZ-DTPA is metal ions. BZ-DTPA, also known as diethylenetriaminepentaacetic acid (DTPA), is a synthetic polyamino carboxylic acid with eight coordinate bond-forming sites . These sites can sequester metal ions and form highly stable DTPA-metal ion complexes .
Mode of Action
BZ-DTPA interacts with its targets (metal ions) by sequestering them and forming highly stable complexes . This interaction results in the reduction of free metal ions in the system.
Pharmacokinetics
It is known that dtpa is used in medical imaging and for the decorporation of internally deposited radionuclides . It is FDA approved for the treatment of individuals with known or suspected internal contamination with plutonium, americium, or curium to increase the rates of elimination .
Result of Action
The primary result of BZ-DTPA’s action is the formation of stable complexes with metal ions, reducing their free concentrations. In a medical context, this can help eliminate certain radionuclides from the body .
Biochemical Analysis
Biochemical Properties
BZ-DTPA plays a significant role in biochemical reactions. It adds EDTA moieties to proteins through their amine groups . The EDTA-tagged protein can then be labeled with heavy metal ions and radioactive metals, such as 111In and 99Tc, and used for immunoimaging .
Cellular Effects
It is known that the compound can influence cell function through its ability to label proteins with heavy metal ions and radioactive metals .
Molecular Mechanism
BZ-DTPA exerts its effects at the molecular level through its ability to add EDTA moieties to proteins . This allows the proteins to be labeled with heavy metal ions and radioactive metals, which can be used for immunoimaging .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not easily degrade .
Metabolic Pathways
It is known that the compound can interact with enzymes and cofactors through its ability to label proteins with heavy metal ions and radioactive metals .
Transport and Distribution
BZ-DTPA is transported and distributed within cells and tissues through its ability to label proteins with heavy metal ions and radioactive metals
Subcellular Localization
It is known that the compound can label proteins with heavy metal ions and radioactive metals, which can be used for immunoimaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl-diethylenetriaminepentaacetic acid is synthesized through the reaction of diethylenetriaminepentaacetic acid (DTPA) with benzyl chloride. The reaction typically occurs in an alkaline medium, such as sodium hydroxide, to facilitate the nucleophilic substitution of the chlorine atom by the amine group of DTPA .
Industrial Production Methods
Industrial production of Benzyl-diethylenetriaminepentaacetic acid involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl-diethylenetriaminepentaacetic acid undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions.
Substitution: Reacts with other nucleophiles to replace the benzyl group.
Oxidation and Reduction: Can participate in redox reactions depending on the metal ion it is complexed with.
Common Reagents and Conditions
Chelation: Metal ions such as indium, lead, and europium are common reagents.
Substitution: Nucleophiles like amines and thiols.
Oxidation and Reduction: Conditions vary based on the specific metal ion and desired reaction.
Major Products
The major products of these reactions are metal complexes of Benzyl-diethylenetriaminepentaacetic acid, which are used in various applications such as radiopharmaceuticals and environmental monitoring .
Scientific Research Applications
Benzyl-diethylenetriaminepentaacetic acid has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in analytical chemistry for the detection and quantification of metal ions.
Biology: Employed in the labeling of biomolecules for imaging and diagnostic purposes.
Medicine: Utilized in radiopharmaceuticals for targeted imaging and therapy of tumors.
Industry: Applied in environmental monitoring to detect heavy metal contamination.
Comparison with Similar Compounds
Similar Compounds
Diethylenetriaminepentaacetic acid (DTPA): The parent compound of Benzyl-diethylenetriaminepentaacetic acid, used for similar chelation purposes.
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent, but with fewer coordination sites compared to Benzyl-diethylenetriaminepentaacetic acid.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A macrocyclic chelator with high stability, often used in radiopharmaceuticals.
Uniqueness
Benzyl-diethylenetriaminepentaacetic acid is unique due to its bifunctional nature, allowing it to be used in a broader range of applications compared to its parent compound, diethylenetriaminepentaacetic acid. The presence of the benzyl group also enhances its ability to form stable complexes with certain metal ions, making it particularly valuable in radiopharmaceutical applications .
Properties
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]ethyl-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O10S/c27-18(28)9-24(5-6-25(10-19(29)30)11-20(31)32)8-17(26(12-21(33)34)13-22(35)36)7-15-1-3-16(4-2-15)23-14-37/h1-4,17H,5-13H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOYPHGXHKUTHC-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90145439 | |
Record name | 1-(4-Isothiocyanatobenzyl)diethylenetriaminepentaacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90145439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102650-30-6 | |
Record name | 1-(4-Isothiocyanatobenzyl)diethylenetriaminepentaacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102650306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Isothiocyanatobenzyl)diethylenetriaminepentaacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90145439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-SCN-BENZYL-DTPA, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H79013Y15 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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